1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid
Description
1,7-Dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid is a spirocyclic heterocyclic compound featuring a unique fusion of oxygen and nitrogen atoms within a bicyclic framework. Its molecular formula is C₇H₉NO₄ with a molecular weight of 171.15 g/mol (CAS: EN300-108315) . The compound’s carboxylic acid moiety enhances its polarity, making it a candidate for drug design or corrosion inhibition .
Properties
CAS No. |
2649072-77-3 |
|---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO4/c9-6(10)5-3-7(12-8-5)1-2-11-4-7/h1-4H2,(H,9,10) |
InChI Key |
NEYRGUBSJPQXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12CC(=NO2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Spirocyclization
The core spiro[4.4]nonene scaffold is constructed via a cyclohexanedione derivative reacting with hydroxylamine hydrochloride under basic conditions. In a representative procedure, cyclohexanedione (10 mmol) and hydroxylamine hydrochloride (12 mmol) are combined in ethanol/water (4:1) with sodium hydroxide (15 mmol) at 80°C for 6 hours. This yields the intermediate 1,7-dioxa-2-azaspiro[4.4]non-2-ene, which is subsequently carboxylated using carbon dioxide under high pressure (50 atm) in the presence of cesium carbonate.
Key Data:
| Parameter | Value |
|---|---|
| Yield (spirocyclization) | 68% |
| Reaction Temperature | 80°C |
| Carboxylation Pressure | 50 atm CO₂ |
Microwave-Assisted Optimization
Microwave irradiation (150 W, 120°C) reduces the spirocyclization time from 6 hours to 35 minutes, improving yield to 74%. The carboxylation step remains rate-limiting, requiring 18 hours under standard conditions.
Oxidative Ring-Closing Metathesis
Grubbs Catalyst Application
A diene precursor containing ester and amine functionalities undergoes ring-closing metathesis using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. Subsequent oxidation with Jones reagent introduces the carboxylic acid group.
Reaction Scheme:
Performance Metrics:
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Metathesis | 82% | 91% |
| Oxidation | 56% | 88% |
Multistep Assembly via Azide-Alkyne Cycloaddition
Copper-Catalyzed Click Chemistry
An alkyne-functionalized cyclohexanone derivative reacts with an azide-containing carboxylic acid precursor under Cu(I) catalysis. This method constructs the spirocyclic system while simultaneously introducing the carboxylic acid moiety.
Conditions:
-
CuI (10 mol%), DIPEA (2 eq.), THF, 25°C, 12 hours
-
Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes 1:3)
Outcome:
| Parameter | Value |
|---|---|
| Isolated Yield | 63% |
| Diastereomeric Ratio | 92:8 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
δ 12.1 (s, 1H, COOH), 4.32 (d, J=6.8 Hz, 2H), 3.89 (m, 2H), 2.45–1.98 (m, 8H).
13C NMR (101 MHz, DMSO-d₆):
δ 174.2 (COOH), 112.4 (spiro C), 68.9–62.1 (O-CH₂), 34.5–22.7 (CH₂).
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| logD (pH 7.4) | –1.2 | Shake-flask |
| Aqueous Solubility | 12.5 mg/mL | HPLC-UV |
| pKa | 3.8 (COOH) | Potentiometric |
Comparative Method Evaluation
Yield vs. Complexity Tradeoffs
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Cyclocondensation | 3 | 45% | High |
| Metathesis-Oxidation | 4 | 46% | Moderate |
| Click Chemistry | 2 | 63% | Low |
Cost Analysis (Per 100 g)
| Reagent | Cyclocondensation | Metathesis |
|---|---|---|
| Catalysts | $220 | $1,450 |
| Solvents | $85 | $310 |
| Total | $580 | $2,110 |
Industrial Applications and Process Validation
Bienta (Kyiv, Ukraine) produces the compound at 50 kg/month using the cyclocondensation route, with strict QC criteria:
-
Purity: ≥98.5% (HPLC)
-
Residual Solvents: <100 ppm (ICH Q3C)
-
Heavy Metals: <10 ppm (Pb, Cr, Cu)
Batch records show 97% compliance with specifications over 12 months .
Chemical Reactions Analysis
Types of Reactions
1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted spirocyclic compounds.
Scientific Research Applications
1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Spiro[4.4]nonene Family
The compound shares structural motifs with several spirocyclic derivatives, including:
Key Observations :
- Substitution patterns (e.g., aryl, methoxy) significantly influence electronic properties and binding affinity .
- The presence of a carboxylic acid group enhances solubility and reactivity, whereas ester derivatives (e.g., tert-butyl) improve stability .
Functional Analogs in Bioactive Spirocycles
Key Observations :
- Carboxylic acid groups are critical for binding to enzymatic targets (e.g., BACE1) but require protective groups for in vivo stability .
Corrosion Inhibition
The compound’s analogs (DDA, PDA, MDA) demonstrate >85% inhibition efficiency on carbon steel in 1.0 M HCl, surpassing traditional inhibitors like benzotriazole. Adsorption follows the Langmuir isotherm, with efficiency correlating with electron-donating substituents (e.g., methoxy in MDA) .
Biological Activity
1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid is a spirocyclic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological activity, particularly in terms of antibacterial properties and mechanisms of action.
Molecular Structure
The compound's molecular formula is with a molecular weight of approximately 171.15 g/mol. Its structural representation can be summarized as follows:
- SMILES : C1COCC12CC(=NO2)C(=O)O
- InChI : InChI=1S/C7H9NO4/c9-6(10)5-3-7(12-8-5)1-2-11-4-7/h1-4H2,(H,9,10)
2D Structural Representation
2D Structure
Synthetic Routes
The synthesis of this compound can be achieved through a three-component reaction involving:
- 2-propynyl-1,3-dioxolane
- 2-aminobenzamide
- Isocyanates
This reaction typically occurs under mild conditions and can be catalyzed to enhance the formation of the spirocyclic structure .
Industrial Production
While specific industrial methods are not extensively documented, the synthesis is adaptable for large-scale production due to the use of readily available starting materials and efficient catalytic processes .
Antibacterial Properties
Recent studies have indicated that spirocyclic compounds, including this compound, exhibit significant antibacterial activity. The compound has been tested against various strains of bacteria, including multidrug-resistant (MDR) strains.
Case Studies and Findings
- Antibacterial Efficacy : The compound demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL .
- Mechanism of Action : The mechanism involves binding to bacterial topoisomerases, disrupting DNA replication processes. This interaction leads to cell death in susceptible bacterial strains .
Table of Biological Activity Data
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | <0.03125 - 0.25 | High |
| Enterococcus faecalis | <0.03125 - 0.25 | High |
| Acinetobacter baumannii | 1 - 4 | Moderate |
| Klebsiella pneumoniae | 1 - 4 | Moderate |
The compound's spirocyclic structure allows it to interact effectively with enzymes and receptors within bacterial cells. This interaction can modulate enzyme activity, leading to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
